Hexyl 1-[(2-{[(hexyloxy)carbonyl]oxy}ethyl)amino]-1-oxopropan-2-yl carbonate
Description
Hexyl 1-[(2-{[(hexyloxy)carbonyl]oxy}ethyl)amino]-1-oxopropan-2-yl carbonate (CAS 72968-69-5) is a complex carbamate-carbonate hybrid compound. Its structure features a hexyl carbonate group linked via an ethylamino bridge to a 1-oxopropan-2-yl moiety, which is further esterified with a hexyloxycarbonyloxy group.
Properties
CAS No. |
6280-25-7 |
|---|---|
Molecular Formula |
C19H35NO7 |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
[1-(2-hexoxycarbonyloxyethylamino)-1-oxopropan-2-yl] hexyl carbonate |
InChI |
InChI=1S/C19H35NO7/c1-4-6-8-10-13-24-18(22)26-15-12-20-17(21)16(3)27-19(23)25-14-11-9-7-5-2/h16H,4-15H2,1-3H3,(H,20,21) |
InChI Key |
HSMLJLDRTDMWRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)OCCNC(=O)C(C)OC(=O)OCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexyl 1-[(2-{[(hexyloxy)carbonyl]oxy}ethyl)amino]-1-oxopropan-2-yl carbonate typically involves the reaction of hexyl chloroformate with 2-(2-aminoethoxy)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The resulting intermediate is then reacted with hexyl chloroformate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems and real-time monitoring can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hexyl 1-[(2-{[(hexyloxy)carbonyl]oxy}ethyl)amino]-1-oxopropan-2-yl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include carbonyl compounds, alcohol derivatives, and substituted carbonate esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Hexyl 1-[(2-{[(hexyloxy)carbonyl]oxy}ethyl)amino]-1-oxopropan-2-yl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, especially in the field of anticoagulants and anti-inflammatory agents.
Industry: It is utilized in the production of specialty chemicals and materials, including coatings, adhesives, and plasticizers.
Mechanism of Action
The mechanism of action of hexyl 1-[(2-{[(hexyloxy)carbonyl]oxy}ethyl)amino]-1-oxopropan-2-yl carbonate involves its interaction with specific molecular targets and pathways. The compound can act as a prodrug, releasing active metabolites upon enzymatic hydrolysis. These metabolites can then interact with target enzymes or receptors, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
1-(Hexyloxy)-1-oxo-2-propanyl 2-hydroxypropanoate (CAS 73747-55-4)
Structure: This lactate-derived ester contains a hexyloxy group, a central ketone, and a 2-hydroxypropanoate moiety. Molecular Weight: 246.3 g/mol (C₁₂H₂₂O₅) . Key Properties:
- Density: 1.062 g/cm³
- Boiling Point: 334.7°C at 760 mmHg
- Vapor Pressure: 8.84E-06 mmHg at 25°C . Applications: Likely used as a plasticizer, emollient, or intermediate in cosmetic formulations due to its ester groups. Hazards: Not explicitly reported, but similar esters may cause mild skin/eye irritation .
Comparison with Target Compound :
- Lipophilicity : The target compound’s extended alkyl chains (two hexyl groups) may increase lipophilicity compared to the lactate ester.
2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic Acid (CAS 1009120-05-1)
Structure : A carbamate-linked acetic acid derivative with an oxetane ring.
Hazards :
Comparison with Target Compound :
- Reactivity : The oxetane ring in ’s compound enhances rigidity and metabolic stability, whereas the target compound’s linear alkyl chains prioritize hydrophobicity and degradation kinetics.
- Toxicity: The target compound’s hazards are unreported, but its carbamate group may pose lower acute toxicity than the methoxycarbonyl-amino moiety in .
1-[(2-Ethylhexyl)-oxy]-2,3-epoxypropane (CAS 2461-15-6)
Structure : An epoxypropane derivative with a branched ethylhexyl ether group.
Applications : Used in polymer crosslinking, adhesives, and coatings due to its epoxy reactivity .
Comparison with Target Compound :
- Functionality : The epoxy group enables covalent bonding in polymers, contrasting with the target compound’s hydrolyzable ester/carbamate linkages.
- Thermal Stability : Epoxypropane derivatives typically decompose above 200°C, whereas the target compound’s carbonate esters may degrade at higher temperatures (~300°C) .
Data Table: Key Properties of Compared Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
